molecular formula C15H16Cl2N4S B11977553 5-Cyclohexyl-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-Cyclohexyl-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11977553
M. Wt: 355.3 g/mol
InChI Key: JHGWJTMLCFEUFR-GIJQJNRQSA-N
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Description

5-Cyclohexyl-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a cyclohexyl group, a dichlorobenzylidene moiety, and a triazole ring with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexyl halides.

    Formation of the Dichlorobenzylidene Moiety: The dichlorobenzylidene moiety can be introduced through a condensation reaction between 3,4-dichlorobenzaldehyde and an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The dichlorobenzylidene moiety can be reduced to form the corresponding benzyl derivative.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential antimicrobial and antifungal agent.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: As a component in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The dichlorobenzylidene moiety may enhance the compound’s binding affinity to its targets, while the thiol group can participate in redox reactions, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a cyclohexyl group.

    5-Cyclohexyl-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but with a dimethoxybenzylidene moiety instead of a dichlorobenzylidene moiety.

Uniqueness

The uniqueness of 5-Cyclohexyl-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds. The presence of the cyclohexyl group may enhance its hydrophobic interactions, while the dichlorobenzylidene moiety may provide additional binding sites for molecular targets.

Properties

Molecular Formula

C15H16Cl2N4S

Molecular Weight

355.3 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(3,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H16Cl2N4S/c16-12-7-6-10(8-13(12)17)9-18-21-14(19-20-15(21)22)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,20,22)/b18-9+

InChI Key

JHGWJTMLCFEUFR-GIJQJNRQSA-N

Isomeric SMILES

C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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